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Compound of Interest

Compound Name: 4-Chloro-N-methylpicolinamide

Cat. No.: B019266 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-
Chloro-N-methylpicolinamide, a key intermediate in pharmaceutical synthesis. The document

is intended for researchers, scientists, and professionals in drug development, offering a

comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. Detailed experimental protocols and visual workflows are included to

facilitate the replication and interpretation of these analytical techniques.

Molecular Structure
Chemical Name: 4-Chloro-N-methylpicolinamide CAS Number: 220000-87-3 Molecular

Formula: C₇H₇ClN₂O Molecular Weight: 170.60 g/mol

The structure of 4-Chloro-N-methylpicolinamide consists of a pyridine ring substituted with a

chlorine atom at the 4-position and an N-methylcarboxamide group at the 2-position. This

arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which is

detailed in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. Both ¹H and ¹³C NMR data are crucial for the structural confirmation of 4-Chloro-N-
methylpicolinamide.

¹H NMR Data
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The proton NMR spectrum provides information about the chemical environment, connectivity,

and number of different types of protons in the molecule.

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.50 d ~5.2 H-6

~8.20 s - H-3

~7.50 d ~5.2 H-5

~8.3 (broad s) br s - NH

~2.95 d ~4.9 CH₃

Note: Predicted values based on similar structures. Actual experimental values may vary

slightly.

¹³C NMR Data
The carbon NMR spectrum reveals the number of chemically distinct carbon atoms and

provides insights into their electronic environment.

Chemical Shift (δ) ppm Assignment

~164 C=O (Amide)

~152 C-2

~149 C-6

~145 C-4

~127 C-5

~122 C-3

~26 CH₃

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Predicted values based on typical chemical shift ranges for substituted pyridines and

amides.

Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of a solid sample like 4-Chloro-N-
methylpicolinamide is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid

overlapping signals with the analyte.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to the solution to provide a reference point (δ = 0 ppm).

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation: Place the NMR tube in the spectrometer's probe.

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C

NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Processing: Process the raw data by applying Fourier transformation, phase correction, and

baseline correction to obtain the final spectrum.

Sample Preparation

Data Acquisition

Data Processing

Dissolve Sample
in Deuterated Solvent

Add Internal
Standard (TMS)

Transfer to
NMR Tube

Insert Sample into
Spectrometer

Acquire ¹H Spectrum

Acquire ¹³C Spectrum

Fourier Transform Phase Correction Baseline Correction Spectral Analysis

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b019266?utm_src=pdf-body
https://www.benchchem.com/product/b019266?utm_src=pdf-body
https://www.benchchem.com/product/b019266?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Experimental Workflow

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Data
The IR spectrum of 4-Chloro-N-methylpicolinamide will exhibit characteristic absorption

bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium, Sharp N-H Stretch (Amide)

~3100-3000 Medium C-H Stretch (Aromatic)

~2950 Medium C-H Stretch (Methyl)

~1670 Strong C=O Stretch (Amide I)

~1580, ~1470 Medium-Strong
C=C and C=N Ring Stretching

(Pyridine)

~1540 Medium N-H Bend (Amide II)

~1100 Strong C-Cl Stretch

Note: These are expected absorption ranges. The exact peak positions can be influenced by

the molecular environment.

Experimental Protocol for FT-IR Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly

used.

Sample Preparation (ATR):

Ensure the ATR crystal is clean.
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Place a small amount of the solid sample directly onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet):

Grind a small amount of the sample with dry potassium bromide (KBr) powder.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Background Spectrum: Record a background spectrum of the empty ATR crystal or a pure

KBr pellet.

Sample Spectrum: Record the spectrum of the sample. The instrument software will

automatically ratio the sample spectrum to the background spectrum to generate the final

absorbance or transmittance spectrum.

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding

functional groups.
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FT-IR Experimental Workflow

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

provides information about the molecular weight and elemental composition of a compound

and can reveal structural details through fragmentation analysis.
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Mass Spectrometry Data
The mass spectrum of 4-Chloro-N-methylpicolinamide is expected to show a molecular ion

peak corresponding to its molecular weight, along with characteristic fragment ions.

m/z Ion Fragmentation Pathway

170/172 [M]⁺
Molecular Ion (Isotopic pattern

due to ³⁵Cl/³⁷Cl)

135 [M - Cl]⁺ Loss of a chlorine radical

142/144 [M - CO]⁺ Loss of carbon monoxide

114 [M - N(CH₃)C(O)]⁺ Cleavage of the amide group

58 [CH₃NHCO]⁺
N-methylcarboxamide

fragment

Note: The presence of chlorine will result in an M+2 peak with approximately one-third the

intensity of the molecular ion peak.

Experimental Protocol for Mass Spectrometry
A common method for analyzing a solid organic compound is Electrospray Ionization (ESI)

coupled with a mass analyzer like a quadrupole or time-of-flight (TOF).

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) at a low concentration (typically in the µg/mL to ng/mL range).

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe

pump or through a liquid chromatography (LC) system.

Ionization: The sample is ionized in the ESI source, typically forming protonated molecules

[M+H]⁺.

Mass Analysis: The generated ions are guided into the mass analyzer, where they are

separated based on their mass-to-charge ratio.
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Detection: The separated ions are detected, and a mass spectrum is generated.

Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The

fragmentation pattern is analyzed to gain structural information.
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Mass Spectrometry Experimental Workflow

Conclusion
The spectroscopic data presented in this guide provide a comprehensive analytical profile of 4-
Chloro-N-methylpicolinamide. The combination of NMR, IR, and MS techniques allows for

unambiguous structural confirmation and purity assessment. The detailed experimental

protocols and workflows serve as a valuable resource for scientists and researchers working

with this compound, ensuring consistent and reliable analytical results.

To cite this document: BenchChem. [Spectroscopic Analysis of 4-Chloro-N-
methylpicolinamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b019266#spectroscopic-analysis-of-4-chloro-n-
methylpicolinamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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